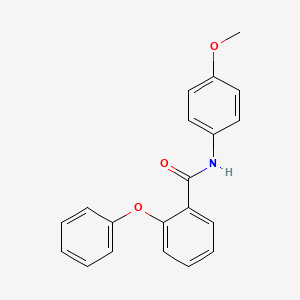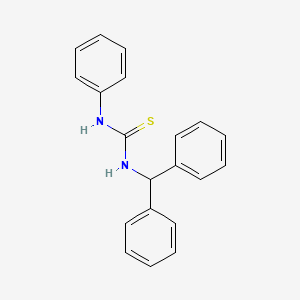![molecular formula C17H18ClNO2S B5775876 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as propanamides and has shown promising results in preclinical studies.
Mécanisme D'action
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide inhibits the activity of a protein called Cdc7, which is involved in DNA replication and cell cycle progression. By inhibiting Cdc7, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide prevents cancer cells from dividing and proliferating, leading to their death. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been shown to have a potent inhibitory effect on Cdc7 activity, with an IC50 value of 3.5 nM. It has also been shown to be selective for Cdc7, with minimal activity against other kinases. In vivo studies have shown that 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is well-tolerated and has a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is a potent and selective inhibitor of Cdc7, making it a valuable tool for studying the role of Cdc7 in cancer biology. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide. One area of interest is the combination of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide with other cancer therapies, such as radiation therapy and chemotherapy. Another area of interest is the development of more potent and selective Cdc7 inhibitors. Finally, the use of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment is also an area of active research.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride to form N-(2-methoxybenzyl)propionamide. This intermediate is then reacted with potassium thioacetate to form N-(2-methoxybenzyl)-3-mercapto-propionamide. Finally, 4-chlorobenzyl chloride is added to this intermediate to form 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-13(16)12-19-17(20)10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARJFNKMZTYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxybenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)


